

# Application Note: MAX8 Monoclonal Antibody for Immunofluorescence Staining

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MAX8

Cat. No.: B15599402

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## Introduction

The MAX (MYC-associated factor X) protein is a fundamental component of the basic helix-loop-helix leucine zipper (bHLHZ) family of transcription factors.[1] It plays a pivotal role in transcriptional regulation by forming heterodimers with other members of the bHLHZ family, most notably MYC, MAD, and MXI1.[1] The balance between these heterodimers is crucial for controlling cell proliferation, differentiation, and apoptosis.[2][3][4] Specifically, MYC/MAX heterodimers are known to activate transcription and promote cell cycle progression, while MAD/MAX heterodimers act as transcriptional repressors.[3][5] Given its central role in these cellular processes, the study of MAX protein expression and subcellular localization is critical for understanding both normal cell biology and oncogenesis. The **MAX8** monoclonal antibody provides a specific and sensitive tool for the detection of endogenous MAX protein by immunofluorescence, enabling researchers to visualize its nuclear localization and expression levels within single cells.

## Product Information

Attribute	Specification
Antibody Name	MAX8
Target	MAX (MYC-associated factor X)
Host Species	Mouse
Clonality	Monoclonal
Isotype	IgG2b
Immunogen	Recombinant full-length human MAX protein
Purification	Protein A/G affinity chromatography
Formulation	Liquid in PBS with 0.02% sodium azide and 50% glycerol
Storage	Store at -20°C. Avoid repeated freeze-thaw cycles.
Applications	Immunofluorescence (IF), Western Blot (WB), Immunohistochemistry (IHC)

## Data Presentation: Performance in Immunofluorescence

The **MAX8** antibody has been validated in-house for immunofluorescence applications across multiple cell lines. Optimal staining is achieved with a working concentration range of 2.5-10 µg/mL. The following table summarizes the recommended starting concentrations and observed localization patterns.

Cell Line	Recommended Starting Concentration (µg/mL)	Fixation/Permeabilization	Expected Subcellular Localization
HeLa	5.0	4% PFA / 0.1% Triton X-100	Strong, diffuse nuclear staining
A549	7.5	4% PFA / 0.1% Triton X-100	Moderate, diffuse nuclear staining
MCF-7	5.0	4% PFA / 0.1% Triton X-100	Strong, diffuse nuclear staining
NIH/3T3	7.5	4% PFA / 0.1% Triton X-100	Moderate, diffuse nuclear staining

## Detailed Protocol for Immunofluorescence Staining of Cultured Cells

This protocol provides a step-by-step guide for the immunofluorescent staining of MAX protein in adherent cultured cells using the **MAX8** monoclonal antibody.

### I. Required Reagents and Materials

- **MAX8** Monoclonal Antibody
- Secondary Antibody: Fluorophore-conjugated anti-mouse IgG (e.g., Alexa Fluor 488, 594, or 647)
- Phosphate-Buffered Saline (PBS): pH 7.4
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh or use a stabilized commercial solution.
- Permeabilization Buffer: 0.1% Triton X-100 in PBS

- Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBS
- Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342
- Antifade Mounting Medium
- Glass coverslips (18 mm) and 6-well plates
- Microscope slides
- Forceps
- Humidified chamber

## II. Experimental Protocol

### A. Cell Seeding and Preparation

- Place sterile 18 mm glass coverslips into the wells of a 6-well plate.
- Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
- Culture cells overnight in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- (Optional) Treat cells with experimental compounds as required.

### B. Fixation

- Carefully aspirate the culture medium from the wells.
- Gently wash the cells twice with 2 mL of PBS.
- Add 1 mL of 4% PFA to each well, ensuring the coverslips are fully submerged.
- Incubate for 15 minutes at room temperature.
- Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

### C. Permeabilization

- Add 1 mL of Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well.
- Incubate for 10 minutes at room temperature. This step is crucial for allowing the antibody to access intracellular targets like the nuclear MAX protein.
- Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

### D. Blocking

- Add 1 mL of Blocking Buffer to each well.
- Incubate for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.

### E. Primary Antibody Incubation

- Dilute the **MAX8** antibody to the desired concentration (e.g., 5 µg/mL) in Blocking Buffer.
- Aspirate the blocking solution from the wells.
- Add 200-300 µL of the diluted **MAX8** antibody solution to each coverslip.
- Incubate overnight at 4°C in a humidified chamber.

### F. Secondary Antibody Incubation

- The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.
- Dilute the fluorophore-conjugated anti-mouse secondary antibody in Blocking Buffer according to the manufacturer's recommendations.
- Add 200-300 µL of the diluted secondary antibody solution to each coverslip.
- Incubate for 1 hour at room temperature, protected from light.

### G. Nuclear Counterstaining

- Aspirate the secondary antibody solution and wash the coverslips three times with PBS for 5 minutes each, protected from light.
- Add 1 mL of PBS containing DAPI (e.g., 1  $\mu\text{g/mL}$ ) or Hoechst stain to each well.
- Incubate for 5 minutes at room temperature, protected from light.
- Aspirate the counterstain solution and wash the coverslips twice with PBS.

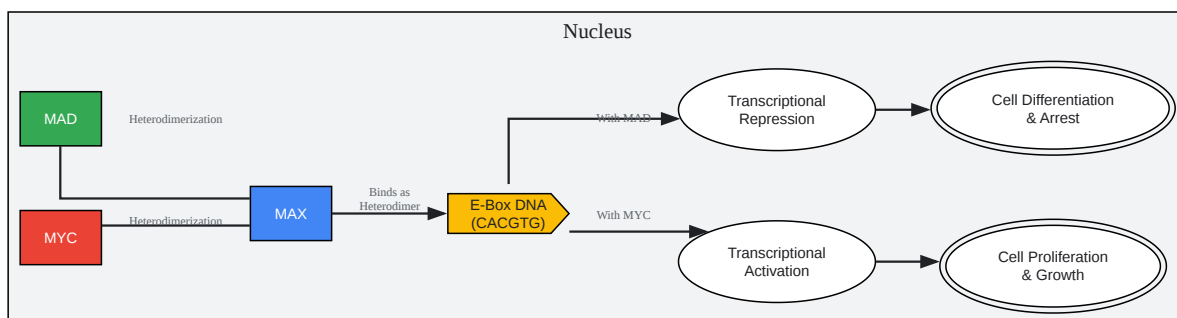
### H. Mounting and Imaging

- Using fine-tipped forceps, carefully remove the coverslips from the wells.
- Briefly dip the coverslips in distilled water to remove salt crystals.
- Wick away excess water from the edge of the coverslip with a kimwipe.
- Place a small drop of antifade mounting medium onto a clean microscope slide.
- Gently lower the coverslip, cell-side down, onto the drop of mounting medium.
- Seal the edges of the coverslip with clear nail polish to prevent drying.
- Allow the mounting medium to cure, and visualize the staining using a fluorescence or confocal microscope.

## Visualizations

### Signaling Pathway

The MAX protein is a central node in a transcriptional network that controls cell fate. It forms heterodimers with MYC to activate gene expression or with MAD to repress transcription. This dynamic interplay regulates key cellular processes.

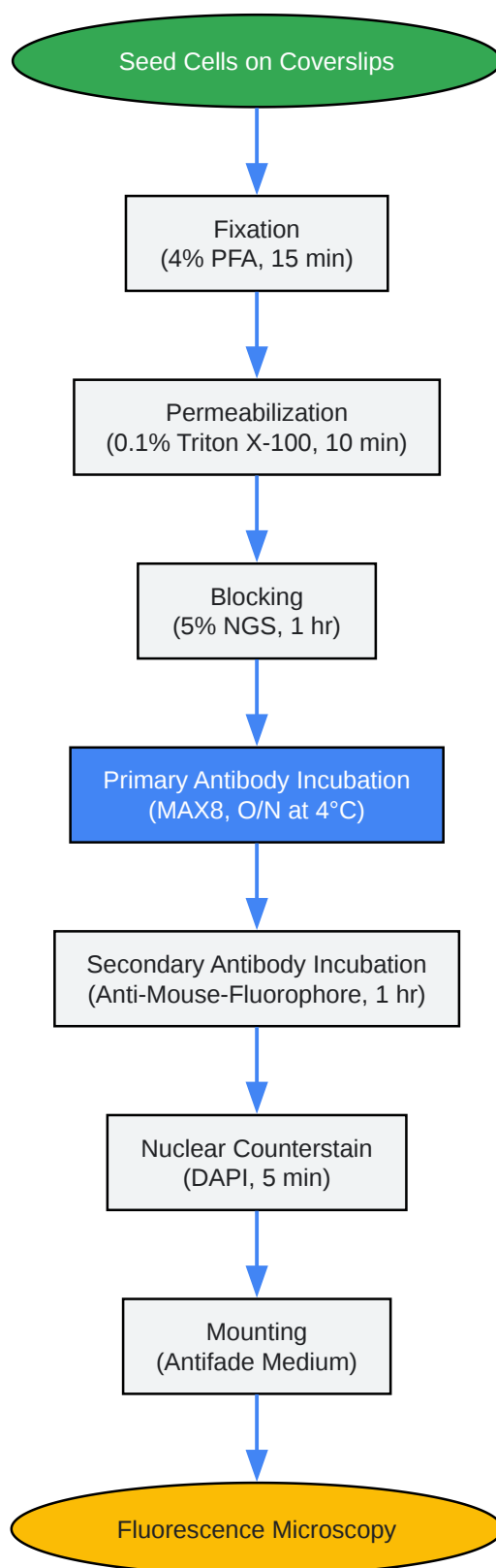


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Caption: The MYC/MAX/MAD signaling network regulating gene transcription.

## Experimental Workflow

The following diagram outlines the key steps of the immunofluorescence protocol for staining with the **MAX8** antibody.



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Caption: Workflow for immunofluorescence staining using the **MAX8** antibody.



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- To cite this document: BenchChem. [Application Note: MAX8 Monoclonal Antibody for Immunofluorescence Staining]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15599402#max8-for-immunofluorescence-staining>]

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Address: 3281 E Guasti Rd

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